

A Comparative Guide to the VHS Domain in Yeast and Mammals

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This guide provides a detailed comparison of the function of the VHS (Vps27, Hrs, and STAM) domain in yeast (*Saccharomyces cerevisiae*) and mammals. The VHS domain is a conserved protein module of approximately 140-150 amino acids that plays a critical role in vesicular trafficking by recognizing and sorting cargo proteins. Understanding the similarities and differences in its function across these organisms can provide valuable insights for research and therapeutic development.

Core Functional Comparison: Yeast vs. Mammals

The VHS domain is a key player in the endosomal-lysosomal/vacuolar sorting pathways in both yeast and mammals, primarily functioning in cargo recognition. While the fundamental role is conserved, the specific cargo and regulatory mechanisms exhibit notable differences.

In the budding yeast *Saccharomyces cerevisiae*, the primary VHS domain-containing proteins are Vps27p and the Golgi-localized, gamma-ear-containing, ARF-binding proteins (GGAs), Gga1p and Gga2p. Vps27p is a component of the ESCRT-0 complex and is essential for sorting ubiquitinated membrane proteins into the multivesicular body (MVB) pathway, which leads to their degradation in the vacuole.[1][2] The GGA proteins in yeast are involved in trafficking proteins from the trans-Golgi network (TGN) to the vacuole.[3][4] The VHS domains of yeast Gga proteins have been shown to directly bind to sorting signals in the cytoplasmic tails of cargo proteins like the Kex2p protease and the carboxypeptidase Y (CPY) receptor, Vps10p.[5]

In mammals, the key VHS domain-containing proteins include the homologs of Vps27p (Hrs) and the GGAs (GGA1, GGA2, and GGA3), as well as STAM (Signal Transducing Adaptor Molecule). Similar to yeast, mammalian GGAs are involved in sorting cargo from the TGN to the endosomal-lysosomal system. Their VHS domains recognize acidic cluster-dileucine motifs present in the cytoplasmic tails of sorting receptors such as the mannose-6-phosphate receptors (MPRs).[6][7][8][9] The mammalian ESCRT-0 complex, composed of Hrs and STAM, plays a crucial role in sorting ubiquitinated cargo, including down-regulation of signaling receptors like the epidermal growth factor receptor (EGFR), into the MVB pathway for lysosomal degradation.[10][11][12][13][14] Notably, the VHS domains of mammalian STAM proteins have been shown to bind directly to ubiquitin, a function that is critical for their role in sorting ubiquitinated cargo.[15]

Quantitative Data on Binding Affinities

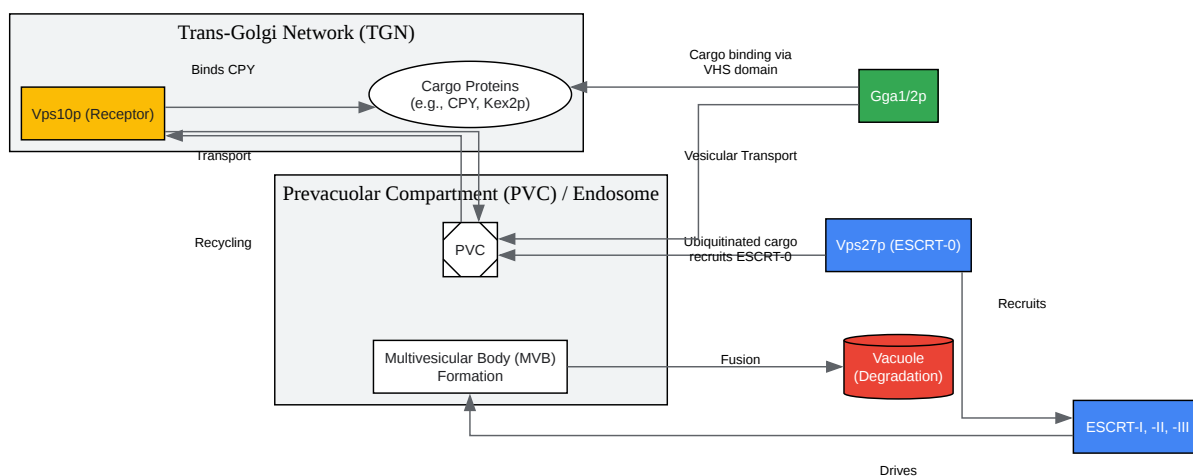
The binding affinity of the VHS domain for its ligands is a key determinant of its function. Below is a summary of available quantitative data for mammalian GGA proteins. While direct K_d values for yeast GGA-cargo interactions are not readily available in the literature, relative affinities have been described.

Organism	VHS Domain Protein	Ligand (Peptide)	Binding Affinity (Kd)	Experimental Method
Human	GGA3	Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) C-terminal peptide	1.3 μ M	Isothermal Titration Calorimetry
Human	GGA3	Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR) C-terminal peptide	19 μ M	Isothermal Titration Calorimetry
Yeast	Gga2p	Kex2p C-terminal peptide	Relative affinity determined: Asp(780) > Ser(780) > Ala(780)	GST pull-down assays

Data for human GGA3 from Misra et al., 2002. Data for yeast Gga2p from Bonifacino, 2004.

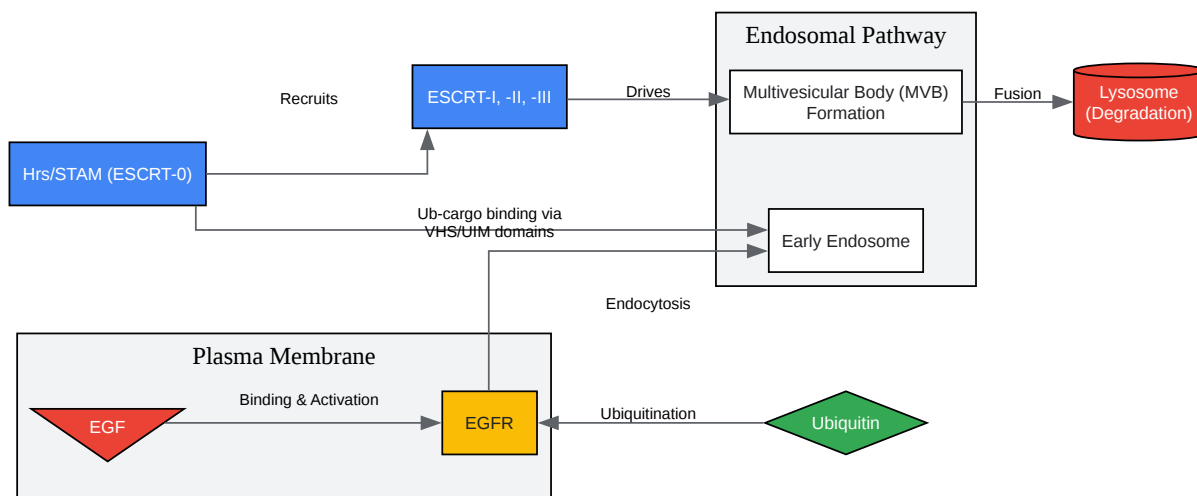
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying VHS domain interactions.



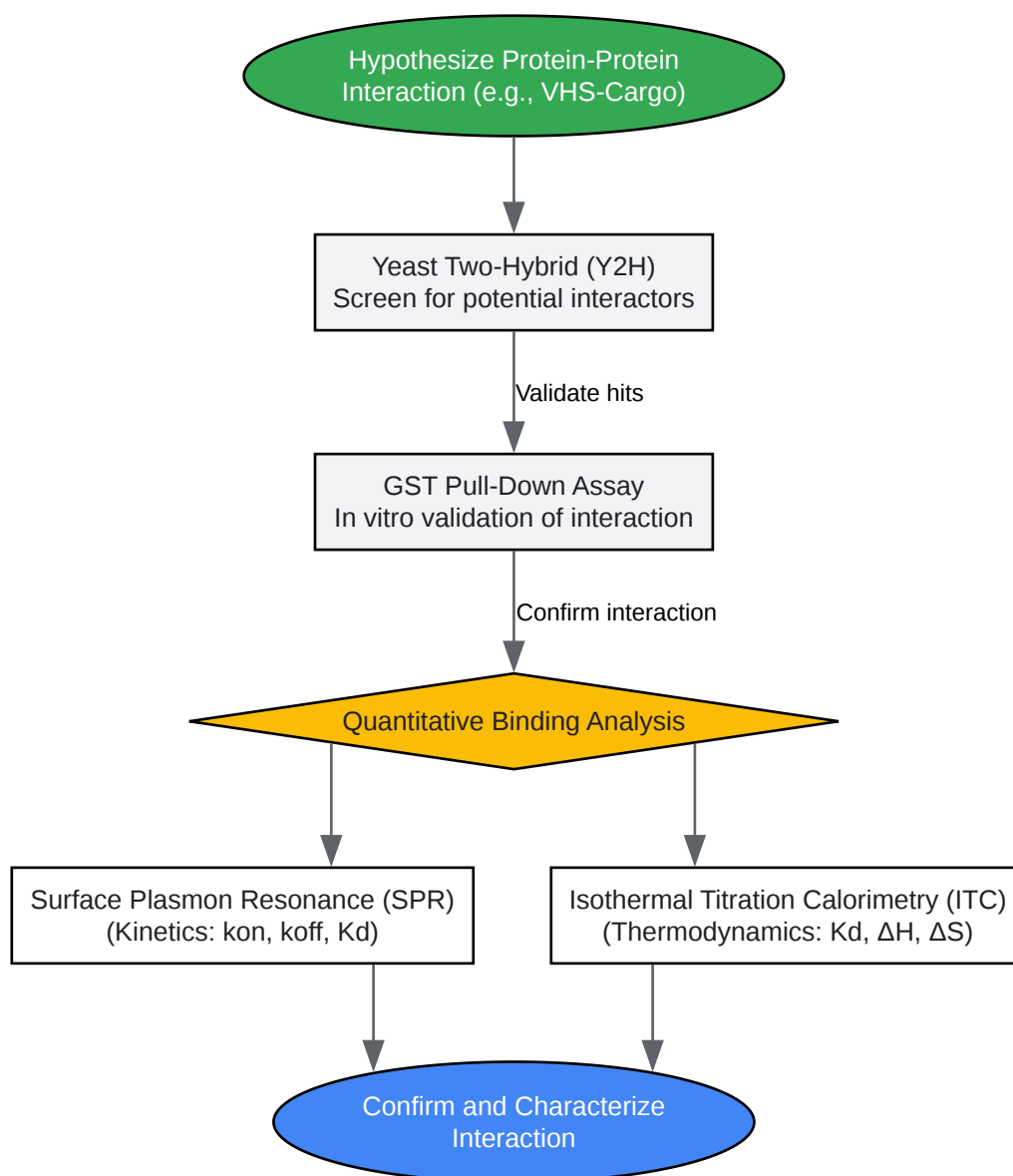
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Caption: Yeast Vacuolar Protein Sorting Pathway.



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Caption: Mammalian Endosomal Sorting and EGFR Degradation.



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Caption: Experimental Workflow for VHS Domain Interaction Analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay

This protocol is for screening a cDNA library for proteins that interact with a VHS domain "bait".

a. Plasmid Construction:

- Clone the VHS domain of interest into a "bait" vector (e.g., pGBKT7), which fuses it to a DNA-binding domain (DBD).
- A cDNA library is cloned into a "prey" vector (e.g., pGADT7), fusing the library proteins to a transcriptional activation domain (AD).

b. Yeast Transformation:

- Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids.
- Plate the transformed yeast on selective medium lacking tryptophan and leucine to select for cells containing both plasmids.

c. Screening for Interactions:

- Plate the yeast on a more stringent selective medium lacking tryptophan, leucine, histidine, and adenine.
- Growth on this medium indicates a positive interaction, as the interaction between the bait and prey brings the DBD and AD together, activating the reporter genes (HIS3 and ADE2).
- Positive colonies can be further verified by a β -galactosidase assay if a lacZ reporter is also present.

d. Identification of Interacting Proteins:

- Isolate the prey plasmid from positive yeast colonies.
- Sequence the cDNA insert to identify the interacting protein.

GST Pull-Down Assay

This protocol is for in vitro validation of a specific interaction between a VHS domain and a putative binding partner.

a. Protein Expression and Purification:

- Express the VHS domain as a fusion protein with Glutathione S-transferase (GST-VHS) in *E. coli*.
- Express the potential interacting protein ("prey") in a suitable system (e.g., in vitro transcription/translation or expression in mammalian cells).

b. Immobilization of Bait Protein:

- Incubate the *E. coli* lysate containing GST-VHS with glutathione-sepharose beads to immobilize the bait protein.
- Wash the beads to remove non-specifically bound proteins.

c. Binding Reaction:

- Incubate the immobilized GST-VHS with the lysate or purified prey protein.
- As a negative control, use beads with GST alone.

d. Washing and Elution:

- Wash the beads extensively to remove unbound prey protein.
- Elute the bound proteins from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

e. Analysis:

- Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
- A band corresponding to the prey protein in the GST-VHS pull-down but not in the GST-only control indicates a specific interaction.

Surface Plasmon Resonance (SPR)

This protocol is for the quantitative analysis of the kinetics of a VHS domain-ligand interaction.

a. Chip Preparation and Ligand Immobilization:

- Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Covalently immobilize the purified VHS domain ("ligand") onto the chip surface via amine coupling.
- Deactivate the remaining active esters with ethanolamine.

b. Analyte Binding:

- Prepare a series of dilutions of the purified binding partner ("analyte").
- Inject the analyte solutions over the chip surface at a constant flow rate.
- Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.

c. Dissociation and Regeneration:

- After the association phase, flow buffer over the chip to monitor the dissociation of the analyte.
- If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the chip for the next injection.

d. Data Analysis:

- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_d = k_{off}/k_{on}$).

Isothermal Titration Calorimetry (ITC)

This protocol is for the thermodynamic characterization of a VHS domain-ligand interaction.

a. Sample Preparation:

- Dialyze both the purified VHS domain and its binding partner into the same buffer to minimize heats of dilution.

- Accurately determine the concentrations of both protein solutions.

b. Titration:

- Fill the ITC sample cell with the VHS domain solution.
- Fill the injection syringe with the ligand solution at a concentration typically 10-20 times that of the protein in the cell.
- Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

c. Data Acquisition:

- Measure the heat released or absorbed after each injection.
- The magnitude of the heat change is proportional to the amount of binding that occurs.

d. Data Analysis:

- Integrate the heat signal for each injection and plot it against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry of the interaction (n), the binding affinity (K_a , from which $K_d = 1/K_a$ is calculated), and the enthalpy of binding (ΔH).
- The entropy of binding (ΔS) can then be calculated using the equation: $\Delta G = -RT \ln K_a = \Delta H - T\Delta S$.

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